2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile is an organic compound that belongs to the class of malononitrile derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both nitro and sulfanyl groups in its structure makes it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing benzaldehyde derivatives with malononitrile in the presence of a base such as piperidine or sodium ethoxide . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or ethyl acetate to facilitate the reaction.
Industrial production methods may involve the use of solid catalysts such as Ti-Al-Mg hydrotalcite, which has been shown to be effective in promoting the Knoevenagel condensation reaction . The process is designed to be green and environmentally friendly, with high selectivity and conversion rates.
Chemical Reactions Analysis
2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry
Common reagents used in these reactions include sodium borohydride for reduction, and various bases and acids for substitution and cyclization reactions. The major products formed from these reactions are typically heterocyclic compounds with potential biological activity.
Scientific Research Applications
2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile involves its ability to act as a nucleophile in various chemical reactions. The active methylene group in the malononitrile moiety can undergo deprotonation to form a carbanion, which then participates in nucleophilic addition or substitution reactions . The nitro and sulfanyl groups also play a role in stabilizing the intermediate species formed during these reactions.
Comparison with Similar Compounds
Similar compounds to 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile include:
Malononitrile dimer: Known for its versatility in forming heterocyclic compounds and its use in medicinal chemistry.
Benzylidenemalononitrile: Used in the synthesis of various organic compounds and known for its applications in the pharmaceutical industry.
2-(Ethoxymethylene)malononitrile:
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-10-12(11-18)8-13-9-14(19(20)21)6-7-16(13)22-15-4-2-1-3-5-15/h6-9,15H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGKWLQNLVWVQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.